2-Chloro-4-(3-fluoropyridin-2-yl)phenol
Description
2-Chloro-4-(3-fluoropyridin-2-yl)phenol is a chemical compound that belongs to the class of halogenated phenols and fluoropyridines It is characterized by the presence of a chlorine atom at the second position and a fluoropyridinyl group at the fourth position of the phenol ring
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
2-chloro-4-(3-fluoropyridin-2-yl)phenol |
InChI |
InChI=1S/C11H7ClFNO/c12-8-6-7(3-4-10(8)15)11-9(13)2-1-5-14-11/h1-6,15H |
InChI Key |
QAOYGXVRQGYHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol typically involves the introduction of the fluoropyridinyl group onto a chlorophenol precursor. One common method involves the nucleophilic aromatic substitution reaction, where a fluoropyridine derivative reacts with a chlorophenol under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(3-fluoropyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the fluoropyridinyl group can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridin-4-yl)methanol: Similar in structure but with a hydroxymethyl group instead of a phenol group.
2-Chloro-5-phenylpyridin-3-yl)methanol: Contains a phenyl group instead of a fluoropyridinyl group.
2-Chloro-4-(difluoromethyl)-3-fluoropyridine: Contains an additional fluorine atom on the pyridine ring.
Uniqueness
2-Chloro-4-(3-fluoropyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and fluoropyridinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in other similar compounds .
Biological Activity
2-Chloro-4-(3-fluoropyridin-2-yl)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₈ClF₁N
- Molecular Weight : 225.64 g/mol
This compound features a chlorinated phenolic moiety and a pyridine ring, which contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it inhibits bacterial growth by targeting specific enzymes essential for bacterial viability, such as phosphopantetheinyl transferases (PPTases) .
- Enzyme Inhibition : The compound has been reported to inhibit tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated that derivatives of this compound can exhibit IC50 values lower than those of standard inhibitors like kojic acid, indicating enhanced potency .
- Cytotoxicity : Preliminary studies suggest that while the compound is effective against bacterial pathogens, it does not exhibit rapid cytotoxic effects on human cells, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenolic and pyridine moieties significantly affect the biological activity of this compound:
| Compound Modification | Activity Change |
|---|---|
| Addition of electron-withdrawing groups | Decreased potency |
| Removal of the pyridine nitrogen | Loss of activity |
| Substitution at the para position with trifluoromethyl | Increased potency for inhibiting 5-HT uptake by 6-fold compared to non-fluorinated analogs |
These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : A study reported that compounds containing a similar 3-chloro-4-fluorophenyl motif exhibited potent inhibition against AbTYR (a variant of tyrosinase), with IC50 values ranging from 1.38 μM to 4.49 μM depending on structural modifications .
- Antibacterial Efficacy : In another investigation, derivatives were tested for their ability to inhibit bacterial growth in vitro, showing promising results against various strains, including MRSA .
- C-H Functionalization Protocols : Research has also highlighted new protocols for C–H functionalization involving phenolic derivatives, which may be applicable for synthesizing more potent analogs of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
